

Crystal structure of hydrocerussite (basic lead carbonate)

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An In-depth Technical Guide to the Crystal Structure of Hydrocerussite (**Basic Lead Carbonate**)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrocerussite, with the chemical formula $\text{Pb}_3(\text{CO}_3)_2(\text{OH})_2$, is a **basic lead carbonate** that has been historically significant as the primary component of "white lead" pigment.[1][2] Beyond its artistic importance, its study is crucial in fields ranging from geology and environmental science, due to its role in lead ore oxidation and corrosion, to materials science.[3][4] This technical guide provides a comprehensive overview of the crystal structure of hydrocerussite, detailing its crystallographic parameters, synthesis protocols, and the analytical techniques employed for its characterization. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate a deeper understanding for researchers and scientists.

Crystal Structure and Crystallography

Hydrocerussite crystallizes in the trigonal system, with the centrosymmetric space group $R\bar{3}m$. [3][5] The structure is notably complex and can be described as a layered sequence. It consists of two distinct types of layers stacked along the [1] crystallographic axis.[3][6][7] One layer, often denoted as 'A' or 'C', is composed of lead atoms and carbonate (CO_3) groups, resembling the structure of cerussite (PbCO_3).[2][7] The other layer, 'B' or 'LHO', is composed of lead

atoms and hydroxyl (OH) groups.[1][7] The stacking sequence is typically described as ...BAABAA... or ...C-LHO-C..., where C is the inversion image of the C-sheet.[1][6] This layered arrangement is a key feature of hydrocerussite and related **basic lead carbonate** minerals.[2][8]

Crystallographic Data

The crystallographic parameters of hydrocerussite have been determined primarily through X-ray powder diffraction (XRD) studies, often employing Rietveld refinement for structure solution from powder data.[5][6][7] The key crystallographic data are summarized in Table 1.

Parameter	Value	Reference
Chemical Formula	$\text{Pb}_3(\text{CO}_3)_2(\text{OH})_2$	[5][9]
Crystal System	Trigonal	[5][9]
Space Group	R-3m	[3][5]
Cell Parameters (a)	5.2465(6) Å	[5]
5.239(5) Å	[10]	
Cell Parameters (c)	23.702(3) Å	[5]
23.65(2) Å	[10]	
a:c Ratio	1 : 4.514	[5]
Unit Cell Volume (V)	562.16 Å ³	[5]
Formula Units (Z)	3	[5][10]

Table 1: Crystallographic Data for Hydrocerussite. This table presents the fundamental crystallographic parameters for hydrocerussite as determined by X-ray diffraction.

Atomic Coordinates

The precise locations of atoms within the unit cell were determined from ab initio crystal structure analysis of X-ray powder diffraction data.[6][7] The heavy-atom method and Patterson

function were instrumental in locating the lead atoms, followed by Rietveld refinement to place the lighter oxygen and carbon atoms.[3][7]

Atom	Wyckoff Site	x	y	z	Occupancy
Pb1	3a	0	0	0	1
Pb2	6c	0	0	0.2018(1)	1
O1	6c	0	0	0.119(1)	1
O2	18h	0.158(2)	-0.158(2)	0.457(1)	1
C1	6c	0	0	0.449(2)	1
H1	6c	0	0	0.081	1

Table 2: Atomic Coordinates for Hydrocerussite. The table lists the fractional atomic coordinates within the hydrocerussite unit cell based on the structure solution from powder XRD data.

Caption: Layered crystal structure of hydrocerussite.

Synthesis of Hydrocerussite

Synthetic hydrocerussite is required for detailed physicochemical studies due to the rarity and small quantities of the natural mineral.[11] Several methods for its synthesis have been reported.

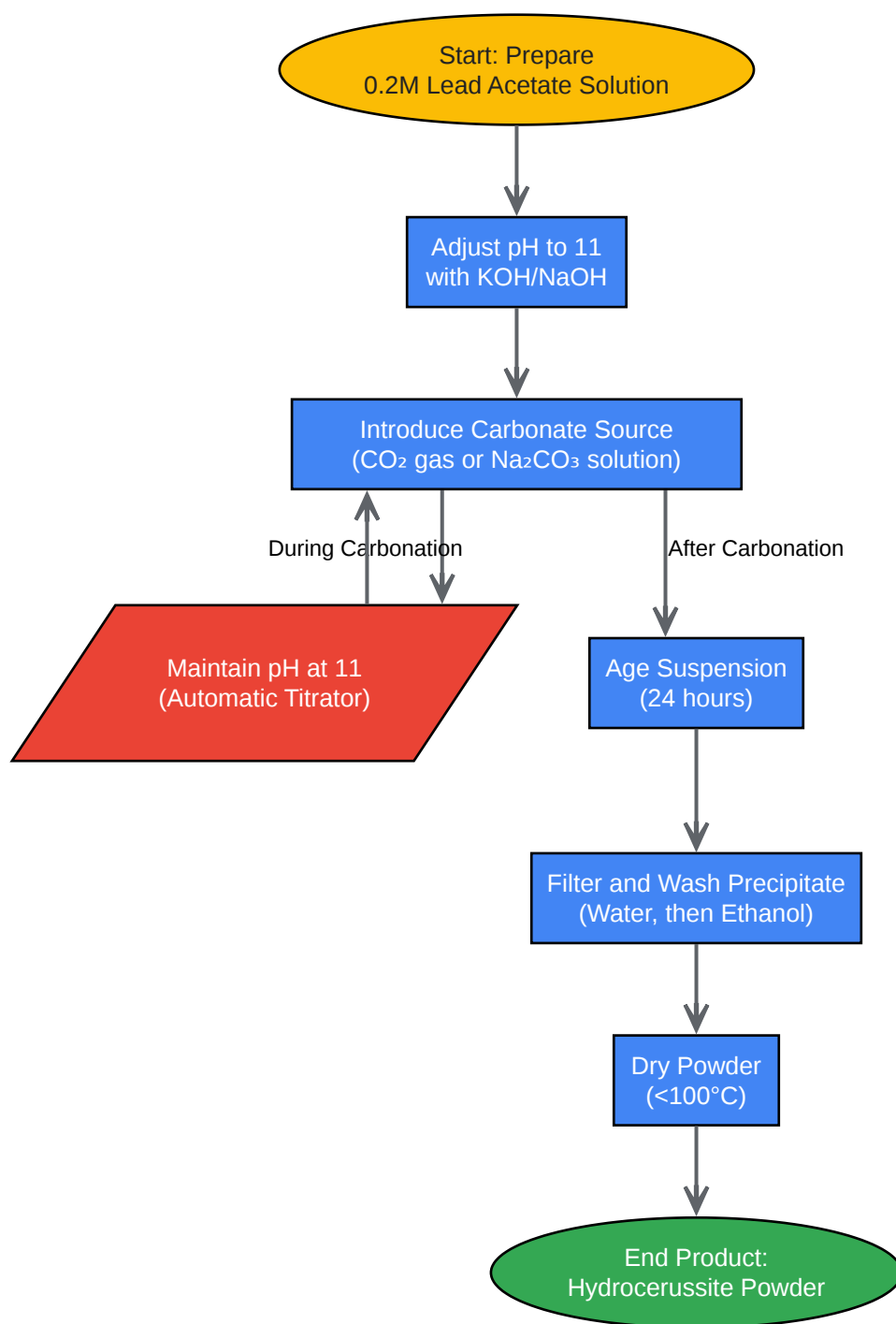
- **Historical Method:** The traditional "Dutch process" involved the reaction of metallic lead with vinegar (acetic acid), with carbon dioxide often supplied by fermenting organic matter like manure.[12][13]
- **Controlled Precipitation:** A common laboratory method involves the reaction of carbon dioxide and water with either lead metal or litharge (PbO) at a controlled pH, typically between 4 and 5.[6][7][14]
- **Hydrothermal Synthesis:** Heating a mixture of lead nitrate, ammonium carbonate, and water in a sealed tube at elevated temperatures (e.g., 140°C) can produce hydrocerussite.[11]

- Laser Ablation in Liquid (LAL): A modern technique involves the laser ablation of a metallic lead target submerged in a liquid, such as an alcohol, which acts as a source for carbonate and hydroxide groups.[\[15\]](#)

Experimental Protocol: Controlled Precipitation

This protocol describes a common and reliable method for synthesizing hydrocerussite powder.

- Preparation of Lead Acetate Solution: Dissolve a stoichiometric amount of lead(II) acetate ($\text{Pb}(\text{CH}_3\text{COO})_2$) in deionized water to create a 0.2 M solution.
- pH Adjustment: While stirring vigorously, slowly add a dilute solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to the lead acetate solution until the pH reaches and is maintained at approximately 11.[\[16\]](#) A white precipitate will form.
- Carbonation: Bubble a stream of carbon dioxide (CO_2) gas through the suspension. Alternatively, add a solution of sodium carbonate (Na_2CO_3) dropwise. Continuously monitor and maintain the pH at 11 using an automatic titrator.
- Aging: Continue stirring the suspension at room temperature for a period of 24 hours to ensure complete reaction and crystallization.
- Isolation and Washing: Isolate the resulting white precipitate by filtration using a Buchner funnel. Wash the solid product multiple times with deionized water to remove any soluble impurities, followed by a final wash with ethanol to aid in drying.
- Drying: Dry the purified hydrocerussite powder in an oven at a temperature below 100°C to prevent thermal decomposition.[\[11\]](#)



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Caption: Experimental workflow for hydrocerussite synthesis.

Analytical Characterization

A multi-technique approach is essential for the unambiguous identification and structural characterization of hydrocerussite.

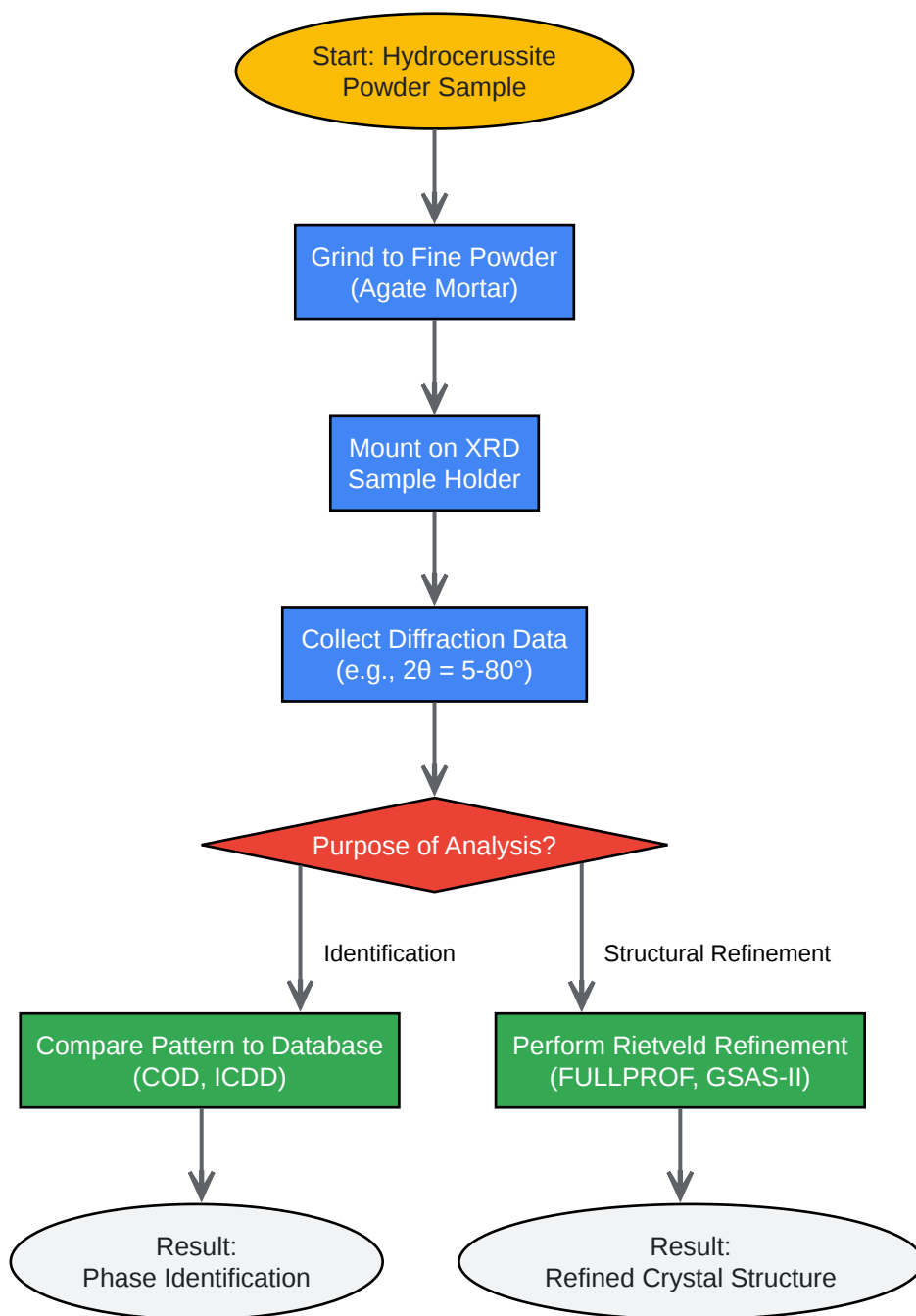
X-ray Diffraction (XRD)

XRD is the definitive technique for identifying hydrocerussite and determining its crystal structure.^{[9][13][17]} Powder XRD patterns provide a fingerprint for the mineral, distinguishing it from other lead carbonates like cerussite (PbCO_3) and plumbonacrite ($\text{Pb}_5\text{O}(\text{OH})_2(\text{CO}_3)_3$).^[16]

Experimental Protocol: Powder XRD Analysis

- **Sample Preparation:** Grind a small amount of the synthesized hydrocerussite powder into a fine, homogeneous powder using an agate mortar and pestle. This minimizes preferred orientation effects.
 - **Sample Mounting:** Pack the fine powder into a sample holder. Ensure the surface is flat and level with the holder's surface.
 - **Data Collection:**
 - Place the sample holder into the powder diffractometer.
 - Set the instrument parameters: typically using $\text{Cu K}\alpha$ radiation ($\lambda = 1.5406 \text{ \AA}$).
 - Scan a 2θ range from approximately 5° to 80° with a step size of $\sim 0.02^\circ$ and a suitable counting time per step.
 - **Phase Identification:** Compare the resulting diffractogram (a plot of intensity vs. 2θ) with standard diffraction patterns from databases like the ICDD Powder Diffraction File (PDF) or the Crystallography Open Database (COD) to confirm the presence of hydrocerussite.
 - **Rietveld Refinement (for structural analysis):**
 - Use specialized software (e.g., FULLPROF, GSAS-II).
 - Input the experimental powder diffraction data and an initial structural model for hydrocerussite (space group $R\text{-}3m$, approximate lattice parameters, and atomic positions).
- ^[3]

- Refine various parameters (background, scale factor, lattice parameters, atomic positions, thermal parameters, peak shape) iteratively until the calculated diffraction pattern shows the best possible fit to the observed data.[7]



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Caption: Workflow for XRD analysis of hydrocerussite.

Vibrational Spectroscopy (Raman and Infrared)

Both Raman and Infrared (IR) spectroscopy are powerful non-destructive techniques for identifying hydrocerussite and probing its molecular structure.^{[16][18]} They are particularly useful for detecting the presence of carbonate (CO_3^{2-}) and hydroxyl (OH^-) functional groups.^{[19][20]}

Vibrational Mode	Raman Shift (cm^{-1})	IR Wavenumber (cm^{-1})	Assignment	Reference
O-H Stretch	3576	3536	$\nu(\text{OH})$	^{[18][19]}
C-O Symm. Stretch	1053-1054	1045	$\nu_1(\text{CO}_3^{2-})$	^{[14][19]}
C-O Asymm. Stretch	1365, 1378, 1420, 1479	~1400	$\nu_3(\text{CO}_3^{2-})$	^{[14][19]}
O-C-O In-plane Bend	-	851	$\nu_2(\text{CO}_3^{2-})$	^[1]
O-C-O Out-of-plane Bend	-	681-683	$\nu_4(\text{CO}_3^{2-})$	^{[1][14]}

Table 3: Key Vibrational Modes of Hydrocerussite. This table summarizes the characteristic spectral peaks for hydrocerussite, which are crucial for its identification.

Thermal Analysis

Thermal analysis techniques, such as thermogravimetry (TG) and differential thermal analysis (DTA), are used to study the decomposition of hydrocerussite upon heating. The process is sensitive to the surrounding atmosphere (e.g., inert vs. CO_2). The decomposition occurs in distinct steps, involving the loss of water followed by the loss of carbon dioxide.

Temperature Range (°C)	Reaction	Product(s)	Atmosphere
~220 - 300	$\text{Pb}_3(\text{OH})_2(\text{CO}_3)_2 \rightarrow 2\text{PbCO}_3 \cdot \text{PbO} + \text{H}_2\text{O}$	Anhydrous basic lead carbonate	Inert / CO_2
~300 - 400	$2\text{PbCO}_3 \cdot \text{PbO} \rightarrow \text{PbCO}_3 \cdot \text{PbO} + \text{PbO} + \text{CO}_2$	Lead carbonate-oxide mixtures	Inert / CO_2
> 400	Further decomposition	Lead oxides (e.g., PbO)	Inert / CO_2

Table 4: Thermal Decomposition Stages of Hydrocerussite. The table outlines the general sequence of decomposition, though the exact intermediate products can be debated.[21][22][23]

Conclusion

The crystal structure of hydrocerussite ($\text{Pb}_3(\text{CO}_3)_2(\text{OH})_2$) is well-defined as a trigonal system (space group R-3m) characterized by a unique layered arrangement of cerussite-like $[\text{PbCO}_3]^0$ sheets and lead hydroxide $[\text{Pb}(\text{OH})_2]^0$ sheets. Its synthesis can be achieved through various controlled precipitation methods, and its identity and structure are unequivocally confirmed through a combination of analytical techniques, primarily X-ray diffraction, supplemented by vibrational spectroscopy and thermal analysis. The detailed crystallographic data, protocols, and workflows presented in this guide offer a robust foundation for researchers engaged in the study of lead carbonates and related materials.

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